molecular formula C7H11N3O2S B2718025 2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide CAS No. 362003-35-8

2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2718025
CAS No.: 362003-35-8
M. Wt: 201.24
InChI Key: YJSFWJHQCLRXIR-UHFFFAOYSA-N
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Description

2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide is an organic compound with a unique structure that includes a thiazole ring, an amino group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2-aminoethanol with acetic anhydride to form 2-amino-N-(2-hydroxyethyl)acetamide. This intermediate is then reacted with 4-methyl-1,3-thiazole-5-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of a thiazole ring, an amino group, and a hydroxyethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-4-5(13-7(8)10-4)6(12)9-2-3-11/h11H,2-3H2,1H3,(H2,8,10)(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSFWJHQCLRXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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